(R)-(-)-3-Methyl-2-Butyl Isothiocyanate

Overview

Description

Synthesis Analysis

Isothiocyanates can be synthesized from primary amines via visible-light photocatalysis . Another method involves a two-step process that occurs via thermally induced hydrosilylation of hydrogen terminated silicon nanoparticles (H-SiNPs) and further reaction with potassium thiocyanate (KSCN) .Molecular Structure Analysis

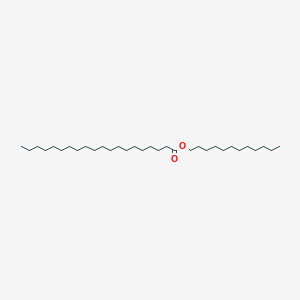

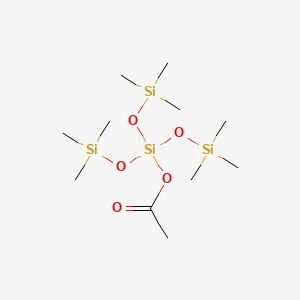

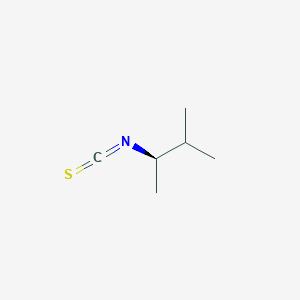

Isothiocyanates have a general structure of R–N=C=S . The classification of isothiocyanates depends on the types of their substrates – glucosinolates that have three different types according to their structure: aliphatic, terpenoids, and aromatic compounds .Chemical Reactions Analysis

Isothiocyanates react with water or hydrogen sulfide to yield amines which are converted to symmetrical disubstituted thioureas . They also react with amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .Physical And Chemical Properties Analysis

Isothiocyanates are small molecular compounds with the structure of –N=C=S and are abundant in Brassicaceae or Cruciferae vegetables . Structural differences lead to differences in lipophilicity and hydrophilicity .Scientific Research Applications

Anticarcinogenic Properties

Isothiocyanates have been shown to possess anticarcinogenic properties . They are capable of mediating the anticancer effect of cruciferous vegetables . This makes them a subject of interest in cancer research.

Anti-inflammatory Properties

Isothiocyanates also have anti-inflammatory properties . This means they could potentially be used in the treatment of various inflammatory diseases.

Antioxidative Properties

These compounds have antioxidative properties . They can reduce oxidative stress and act as indirect antioxidants , which could be beneficial in the prevention of various diseases associated with oxidative stress.

Antidiabetic Effects

Studies have revealed that isothiocyanates encompass a plethora of health benefits, including antidiabetic effects . This suggests potential applications in the management and treatment of diabetes.

Neuroprotective Properties

Isothiocyanates have been found to have neuroprotective properties . This suggests they could potentially be used in the treatment of neurological disorders.

Cardioprotective Effects

Isothiocyanates also have cardioprotective effects . This means they could potentially be used in the prevention and treatment of heart diseases.

Antimicrobial Properties

Isothiocyanates exhibit a wide range of antimicrobial activity . They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .

Food Industry Applications

Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade . They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .

Mechanism of Action

properties

IUPAC Name |

(2R)-2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426867 | |

| Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |

CAS RN |

737001-02-4 | |

| Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1599405.png)